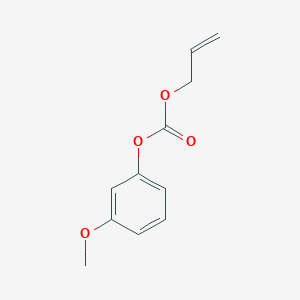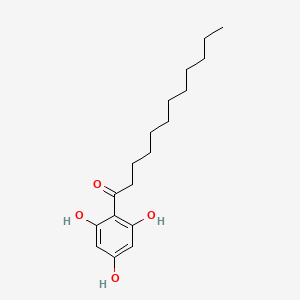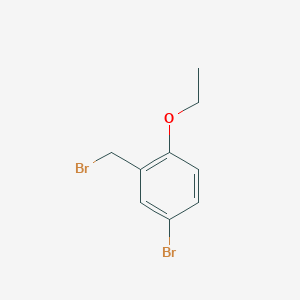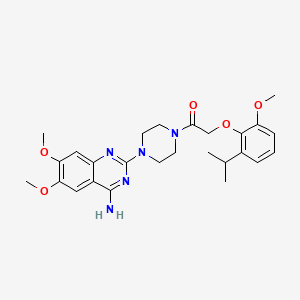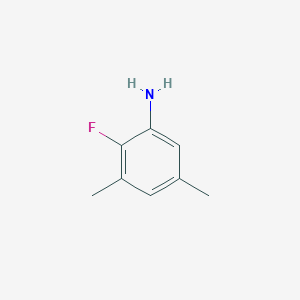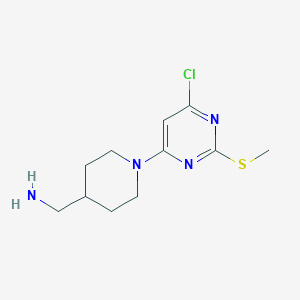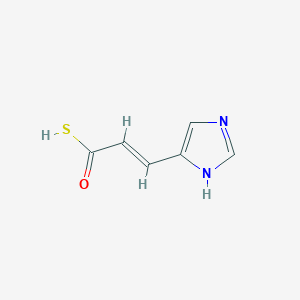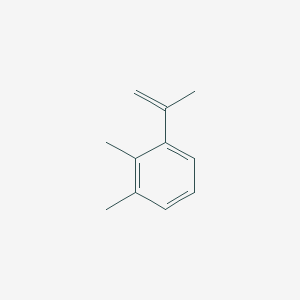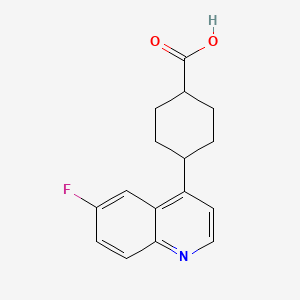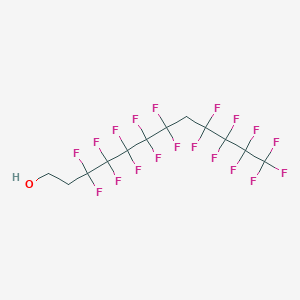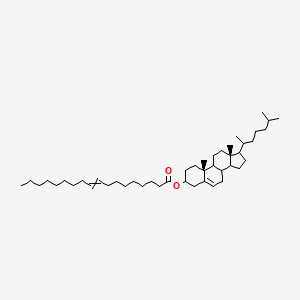
Cholest-5-en-3-yl 9-octadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholest-5-en-3-yl 9-octadecenoate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatography techniques to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of cholesteryl oleate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3-yl 9-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl epoxide and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, cholesteryl oleate can be hydrolyzed back to cholesterol and oleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming different cholesterol esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed.
Major Products Formed
Oxidation: Cholesteryl epoxide and other oxidized derivatives.
Hydrolysis: Cholesterol and oleic acid.
Transesterification: Different cholesterol esters depending on the alcohol used.
Applications De Recherche Scientifique
Cholest-5-en-3-yl 9-octadecenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in lipid metabolism and storage within cells.
Medicine: Studied for its involvement in atherosclerosis and cardiovascular diseases due to its presence in LDL.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emollient properties.
Mécanisme D'action
Cholest-5-en-3-yl 9-octadecenoate exerts its effects primarily through its role in lipid metabolism. It is a storage form of cholesterol and is transported within lipoproteins such as LDL. The compound is hydrolyzed by enzymes like cholesterol ester hydrolase to release free cholesterol, which can then be utilized by cells for membrane synthesis and other functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl linoleate: Another cholesterol ester formed with linoleic acid.
Cholesteryl palmitate: Formed with palmitic acid.
Cholesteryl stearate: Formed with stearic acid.
Uniqueness
Cholest-5-en-3-yl 9-octadecenoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct physical and chemical properties. Its role in LDL and its involvement in atherosclerosis make it particularly significant in medical research .
Propriétés
Formule moléculaire |
C45H78O2 |
|---|---|
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
Clé InChI |
RJECHNNFRHZQKU-LLEPQPHWSA-N |
SMILES isomérique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


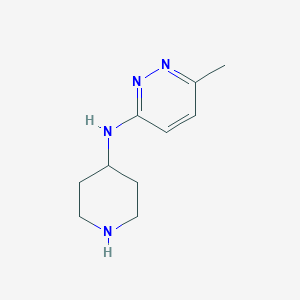
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
